molecular formula C25H29N3O4 B7700405 ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate

ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate

Cat. No. B7700405
M. Wt: 435.5 g/mol
InChI Key: AGUFWTFDGVDCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as EBBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of nitric oxide production in macrophages, and the suppression of pro-inflammatory cytokine production. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer activities.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for research on ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

Ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-(4-aminobutyl)benzoate with 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of a coupling agent, followed by the esterification of the resulting intermediate with ethyl chloroformate. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Ethyl 4-(4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 4-[4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-5-31-24(30)18-11-15-20(16-12-18)26-21(29)7-6-8-22-27-23(28-32-22)17-9-13-19(14-10-17)25(2,3)4/h9-16H,5-8H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUFWTFDGVDCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.